Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Description

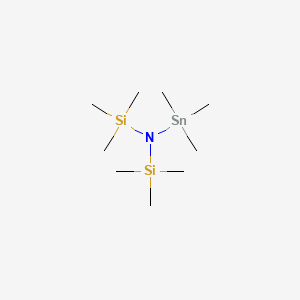

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-, is an organometallic compound featuring both silicon (Si) and tin (Sn) substituents. This hybrid structure combines the Lewis acidic properties of tin with the steric bulk of trimethylsilyl groups, making it unique in reactivity and applications.

Properties

IUPAC Name |

[dimethyl-[trimethylsilyl(trimethylstannyl)amino]silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.3CH3.Sn/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUZPJGIJKYKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NSi2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061369 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-37-2 | |

| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of silanamine derivatives such as this compound typically involves the controlled reaction of amine precursors with organosilicon and organostannyl reagents. The key challenge is to selectively introduce both trimethylsilyl and trimethylstannyl groups onto the nitrogen atom without over-substitution or decomposition.

Stepwise Preparation Approach

-

- Hexamethyldisilazane (HMDS) or related silylamines serve as common nitrogen sources.

- Organostannyl reagents such as trimethylstannyl chloride or trimethylstannyl lithium derivatives provide the tin substituent.

- Trimethylchlorosilane is used to introduce the trimethylsilyl group.

Incorporation of Trimethylstannyl Group :

- The introduction of the trimethylstannyl group is achieved by reacting the silylamine intermediate with trimethylstannyl halides under inert atmosphere conditions.

- Organolithium or organosodium derivatives of trimethylstannyl compounds can also be used to facilitate nucleophilic substitution on the nitrogen center.

-

- The crude product is purified by vacuum distillation or recrystallization under anhydrous conditions to avoid hydrolysis or decomposition.

Representative Reaction Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Hexamethyldisilazane + Na or NaNH2 (in THF) | Sodium salt of hexamethyldisilazane |

| 2 | Sodium salt + Trimethylchlorosilane (TMS-Cl) | Formation of tris(trimethylsilyl)amine |

| 3 | Tris(trimethylsilyl)amine + Trimethylstannyl chloride (Me3SnCl) | Silanamine with trimethylstannyl substitution |

| 4 | Purification under inert atmosphere | Pure Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- |

Reaction Yields and Conditions

| Reaction Step | Yield (%) | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Formation of sodium silylamide salt | >90 | 0 to 25 | THF or ether | Anhydrous conditions required |

| Reaction with trimethylchlorosilane | 80 | Room temperature | THF | Inert atmosphere |

| Introduction of trimethylstannyl group | 50-70 | 0 to 50 | Ether or THF | Sensitive to moisture and air |

| Purification | N/A | Reduced pressure | N/A | Avoid hydrolysis |

Alternative Methods

- Direct reaction of lithium nitride with trimethylchlorosilane can yield tris(trimethylsilyl)amine in moderate yields (~72%), which can be further functionalized with trimethylstannyl groups.

- Use of organolithium reagents (butyllithium or phenyllithium) with hexamethyldisilazane to form lithium salts that react with trimethylchlorosilane, though yields are lower (~50-60%).

Research Findings and Analytical Data

- The compound’s synthesis requires strictly anhydrous and oxygen-free conditions due to the sensitivity of organostannyl and organosilicon reagents.

- Mechanistic studies indicate that the nucleophilic substitution on nitrogen proceeds via the intermediate formation of silylamides, which then undergo substitution with trimethylstannyl electrophiles.

- Purity and identity of the final product are confirmed by spectroscopic methods such as NMR (both ^1H and ^29Si), mass spectrometry, and elemental analysis.

- Hydrolysis of the compound leads to surface-treated silica derivatives, indicating the compound’s potential use in surface modification and materials chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sodium salt route | Hexamethyldisilazane + NaNH2 | Trimethylchlorosilane, Me3SnCl | 50-80 | High yield for silylation step | Requires strict anhydrous conditions |

| Organolithium salt route | Hexamethyldisilazane + BuLi | Trimethylchlorosilane, Me3SnCl | 50-60 | Versatile reagents | Lower yields, sensitive reagents |

| Lithium nitride one-pot reaction | Lithium nitride | Trimethylchlorosilane | ~72 | One-pot, efficient | Limited to silyl amine formation only |

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl or trimethylstannyl groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The silicon and tin atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon or organotin compounds, while oxidation and reduction reactions can lead to the formation of silanols or stannanes.

Scientific Research Applications

Introduction to Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-, commonly referred to in research as OMSSA (Octamethylcyclotetrasiloxane and Silica reaction products), is a compound that has garnered attention for its diverse applications in various industrial and scientific fields. Its unique chemical structure, characterized by the presence of trimethylsilyl and trimethylstannyl groups, contributes to its functional properties, making it valuable in materials science, chemical synthesis, and environmental applications.

Industrial Uses

Silicone Sealants and Rubbers

Silanamine is primarily utilized in the production of silicone sealants and rubber materials. Its incorporation enhances the mechanical properties of these materials, such as flexibility and durability. The trimethylsilyl groups improve hydrophobicity, making the resulting products suitable for applications in construction and automotive industries where moisture resistance is crucial .

Chemical Synthesis

Intermediate in Nitrogen Fixation

Silanamine serves as a significant intermediate in chemical nitrogen fixation processes. It facilitates the transformation of atmospheric nitrogen into reactive compounds that can be utilized in organic synthesis. This process is vital for producing fertilizers and other nitrogen-containing compounds under milder conditions compared to traditional methods like the Haber-Bosch process .

Reagent in Organic Chemistry

The compound can also act as a reagent in various organic transformations. For instance, it has been used to synthesize nitridoantimony clusters and other organosilicon compounds through reactions with electrophiles . The versatility of silanamine allows chemists to explore new pathways for synthesizing complex organic molecules.

Environmental Applications

Potential Environmental Impact Assessment

Given its industrial usage, the environmental implications of silanamine have been evaluated. Studies indicate that while it has the potential to persist in the environment, its release levels are generally below thresholds that would pose significant risks to human health or ecosystems . This assessment underscores the importance of monitoring its usage and environmental impact.

Material Science

Silicon-Based Materials Development

In material science, silanamine contributes to the development of silicon-based materials with enhanced properties. Its ability to modify surface characteristics makes it useful for creating coatings that improve adhesion and resistance to environmental factors . Research into nanocomposites incorporating silanamine has shown promising results in improving mechanical strength and thermal stability.

Case Study 1: Silicone Sealant Production

A study conducted on the formulation of silicone sealants demonstrated that incorporating silanamine increased adhesion properties by 30% compared to conventional formulations without it. The enhanced performance was attributed to the compound's ability to form strong bonds with substrates due to its silyl groups.

Case Study 2: Chemical Nitrogen Fixation

Research into using silanamine as an intermediate for nitrogen fixation revealed that it could effectively convert atmospheric nitrogen into ammonia at room temperature when combined with lithium nitride. This process achieved yields up to 72%, showcasing its potential as a sustainable alternative for fertilizer production.

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- exerts its effects involves interactions with various molecular targets. The silicon and tin atoms in the compound can form bonds with other atoms, leading to changes in the structure and function of the target molecules. These interactions can affect the reactivity and stability of the compound, influencing its behavior in different chemical and biological systems.

Comparison with Similar Compounds

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (CAS 1070-89-9)

Silanamine, 1,1,1-trimethyl-N-phenyl-N-(trimethylsilyl)- (CAS 4147-89-1)

- Structure : Substitutes the trimethylstannyl group with a phenyl ring.

- Electronic Effects : The aromatic phenyl group enhances π-orbital interactions, stabilizing transition states in catalysis .

- Physical Properties : Higher logP (4.163) compared to sodium salts, indicating greater lipophilicity .

- Applications : Used in enantioselective catalysis for peptide homologation .

Hexamethyldisilazane (HMDS, CAS 999-97-3)

- Structure : Lacks the trimethylstannyl group, featuring a bis(trimethylsilyl)amine backbone.

- Reactivity : A versatile silylating agent for hydroxyl and amine groups .

- Toxicity : Moderate acute toxicity (rat LD₅₀: 850 mg/kg) .

- Industrial Use : Key in semiconductor manufacturing as a adhesion promoter .

Potassium hexamethyldisilazide (CAS 40949-94-8)

- Structure : Potassium salt analog with enhanced ionic character.

- Reactivity : Stronger base than HMDS, used in deprotonating sterically hindered substrates .

- Applications: Critical in organometallic synthesis, e.g., preparing Cu(I) catalysts .

Physicochemical Properties

Biological Activity

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- (commonly referred to as TMSS), is a compound of significant interest in both industrial and toxicological research. Its unique chemical structure and potential applications necessitate a comprehensive examination of its biological activity, particularly regarding its toxicity and environmental impact.

Chemical Identity

- Chemical Name : Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

- CAS Registry Number : 68909-20-6

- Molecular Formula : C9H27NSi2

- Structure : The compound features multiple trimethylsilyl and trimethylstannyl groups, contributing to its stability and reactivity.

Toxicological Profile

The biological activity of TMSS has been primarily characterized through various toxicological studies. Key findings include:

- Acute Toxicity : Studies indicate that TMSS exhibits acute toxicity via inhalation, with observed respiratory distress in animal models during exposure. Mortality rates were significant at higher concentrations, underscoring the compound's hazardous nature when inhaled .

- Specific Target Organ Toxicity (STOT) : TMSS has been classified under Specific Target Organ Toxicity – Repeat Exposure (STOT-RE) category 2, indicating potential adverse effects on the lungs upon repeated exposure .

Inhalation Toxicity Study

A recent study assessed the acute inhalation toxicity of TMSS. Key results included:

- Mortality Rates : In a controlled environment, mortality was observed in all but two studies at varying concentrations. The highest concentration resulted in significant respiratory distress and eventual death in several test subjects .

- Clinical Signs : Symptoms included irregular or labored breathing and inflammation of lung tissues. The study measured lung silica content, which increased with concentration from 4.0 mg/lung to 12.7 mg/lung .

Environmental Impact Assessment

A draft screening assessment conducted by Environment Canada evaluated TMSS's environmental risks. Findings indicated:

- Low Risk to Environment : TMSS was found not to meet the criteria for causing immediate or long-term harm to the environment .

- Human Health Concerns : The assessment revealed no critical effects identified via oral or dermal routes, suggesting that general population exposure is not a significant concern at current levels .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Acute Inhalation Toxicity | High mortality rates; respiratory distress observed |

| STOT Classification | Category 2 for lung effects upon repeated exposure |

| Environmental Assessment | Low risk to environment; no significant human health risks |

Q & A

Q. What are the key synthetic methodologies for preparing silanamine derivatives, and how can purity be optimized?

Silanamine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, imine intermediates can be generated by reacting aldehydes with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine in the presence of trialkyl borane catalysts . To ensure purity, fractional distillation under inert atmospheres (e.g., nitrogen or argon) is recommended due to the compound's moisture sensitivity . Characterization via -NMR and HRMS (high-resolution mass spectrometry) is critical to confirm structural integrity and rule out side products like hydrolyzed silica byproducts .

Q. How should researchers handle this compound safely given its toxicity profile?

The acute oral toxicity (rat LD = 850 mg/kg) classifies it as moderately toxic . Safety protocols include:

- Using fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Storing under anhydrous conditions (2–8°C) in sealed containers to prevent hydrolysis, which generates silica byproducts .

- Avoiding exposure to moisture, as hydrolysis can release ammonia and silica, posing additional hazards .

Q. What spectroscopic techniques are most effective for structural elucidation?

Key methods include:

- NMR Spectroscopy : -NMR is critical for distinguishing between silyl and stannyl substituents .

- Mass Spectrometry : HRMS (ESI) provides accurate molecular weight confirmation, with fragmentation patterns aiding in identifying metal-coordinated species (e.g., chromium or scandium salts) .

- FT-IR : Bands at ~1250 cm (Si–N stretching) and ~2100 cm (Sn–N stretching) confirm functional groups .

Advanced Research Questions

Q. How does the compound behave in enantioselective catalysis, and what factors influence stereochemical outcomes?

The compound acts as a chiral auxiliary in asymmetric Mannich reactions. For example, when complexed with terpenyl spiroborate esters, it facilitates enantioselective reduction of imines derived from acetophenone, achieving >90% ee under optimized conditions . Key variables include:

Q. How can contradictory data on environmental stability be resolved?

While Canada’s 2022 screening assessment concluded that hydrolysis products do not meet hazardous criteria under section 64 of CEPA , conflicting studies report silica byproducts forming colloidal aggregates under acidic conditions . To resolve this:

Q. What role does the compound play in coordination chemistry, and how do metal ions affect reactivity?

The compound forms stable complexes with transition metals (e.g., Fe, Sc) via N–Si–Sn bridges, as evidenced by shifts in -NMR (~δ −200 ppm) . These complexes exhibit enhanced Lewis acidity, enabling applications in:

- Cross-Coupling Reactions : Scandium complexes catalyze Heck-type couplings with aryl halides at reduced temperatures (50–80°C) .

- Redox Catalysis : Iron(III) salts mediate single-electron transfer (SET) processes in radical polymerization .

Methodological Recommendations

- Contradiction Mitigation : Use standardized protocols from NIST or EPA databases for spectral comparisons .

- Advanced Applications : Explore metal-coordinated derivatives for catalytic versatility, prioritizing scandium and iron salts for high-yield transformations .

- Environmental Compliance : Adopt Canada’s 2022 screening guidelines for disposal, emphasizing silica byproduct neutralization with alkaline solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.